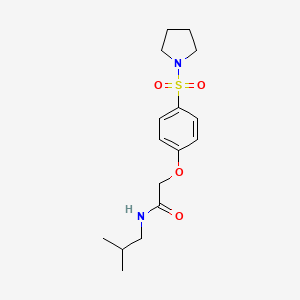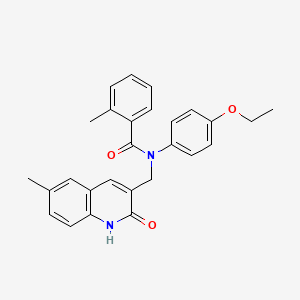
N-carbamimidoylisoquinoline-3-carboxamide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-carbamimidoylisoquinoline-3-carboxamide hydrochloride, also known as AICAR, is a synthetic molecule that has gained attention in the scientific community for its potential applications in various research fields. AICAR is a potent activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism.
作用机制
N-carbamimidoylisoquinoline-3-carboxamide hydrochloride activates AMPK, a key regulator of cellular energy metabolism. AMPK is activated in response to cellular stress, such as low energy levels, and promotes energy production by increasing glucose uptake and fatty acid oxidation. This compound mimics the effects of cellular stress by increasing the levels of AMP, the natural activator of AMPK, leading to increased energy production and improved metabolic function.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects. In skeletal muscle cells, this compound increases glucose uptake and insulin sensitivity by activating AMPK. In adipose tissue, this compound increases fatty acid oxidation and decreases lipogenesis, leading to decreased fat accumulation. In the liver, this compound decreases glucose production and increases fatty acid oxidation, leading to improved metabolic function. Additionally, this compound has been shown to have anti-inflammatory effects by decreasing the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
N-carbamimidoylisoquinoline-3-carboxamide hydrochloride has several advantages for lab experiments. It is a potent activator of AMPK and has been extensively studied for its effects on glucose uptake, insulin sensitivity, and fatty acid oxidation. However, this compound has some limitations. It is a synthetic molecule and may not accurately reflect the effects of natural cellular stress. Additionally, this compound has been shown to have off-target effects, such as the activation of mTOR signaling, which may complicate the interpretation of experimental results.
未来方向
There are several future directions for research on N-carbamimidoylisoquinoline-3-carboxamide hydrochloride. One area of interest is the development of more specific AMPK activators that do not have off-target effects. Additionally, the effects of this compound on other metabolic pathways, such as the regulation of mitochondrial function, are not well understood and require further investigation. Another area of interest is the potential use of this compound as a treatment for muscle wasting diseases, such as muscular dystrophy. Finally, the effects of this compound on lifespan and aging require further investigation.
合成方法
N-carbamimidoylisoquinoline-3-carboxamide hydrochloride can be synthesized using a variety of methods, including the reaction of isonicotinamide with cyanamide, followed by the reaction of the resulting intermediate with 5-aminoimidazole-4-carboxamide ribonucleotide (this compound) in the presence of a reducing agent. Another method involves the reaction of isonicotinamide with cyanamide, followed by the reaction of the resulting intermediate with 5-aminoimidazole-4-carboxamide ribonucleotide (this compound) in the presence of a reducing agent. Both methods yield high purity this compound.
科学研究应用
N-carbamimidoylisoquinoline-3-carboxamide hydrochloride has been extensively studied for its potential applications in various research fields. It has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells, making it a potential treatment for type 2 diabetes. This compound has also been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. Additionally, this compound has been shown to enhance endurance and improve exercise performance in animal models, making it a potential treatment for muscle wasting diseases.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-carbamimidoylisoquinoline-3-carboxamide hydrochloride involves the reaction of isoquinoline-3-carboxylic acid with cyanamide followed by reaction with ammonium chloride and hydrochloric acid.", "Starting Materials": [ "Isoquinoline-3-carboxylic acid", "Cyanamide", "Ammonium chloride", "Hydrochloric acid" ], "Reaction": [ "Isoquinoline-3-carboxylic acid is reacted with cyanamide in the presence of a catalyst to form N-cyanamidoisoquinoline-3-carboxamide.", "N-cyanamidoisoquinoline-3-carboxamide is then reacted with ammonium chloride and hydrochloric acid to form N-carbamimidoylisoquinoline-3-carboxamide hydrochloride.", "The product is then purified through recrystallization." ] } | |
CAS 编号 |
1348049-13-7 |
InChI 键 |
LPZMGJUBGHSLPH-UHFFFAOYNA-N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide](/img/structure/B7720905.png)




![N-(3-fluorophenyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B7720927.png)


![(E)-methyl 4-((2-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)hydrazono)methyl)benzoate](/img/structure/B7720960.png)



